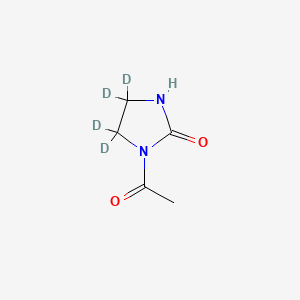

N-Acetylethylene Urea-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

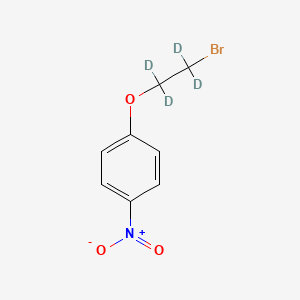

N-Acetylethylene Urea-d4 is a deuterated form of N-Acetylethylene Urea, where the hydrogen atoms are replaced by deuterium atoms. This compound is a stable, colorless to light yellow liquid that is soluble in common organic solvents such as ethanol and dimethylformamide . It is primarily used in scientific research due to its unique isotopic labeling properties.

Wissenschaftliche Forschungsanwendungen

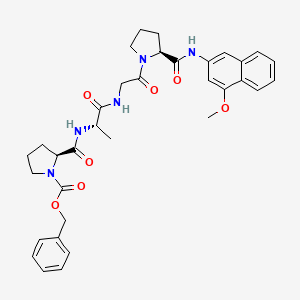

N-Acetylethylene Urea-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for accurate and reliable data analysis.

Biology: Employed in metabolic research to study the pathways and mechanisms of various biological processes.

Medicine: Utilized in the development of pharmaceuticals and as an impurity marker in drug synthesis.

Wirkmechanismus

Target of Action

N-Acetylethylene Urea-d4 is a labelled analogue of N-Acetylethyleneurea, which is an impurity of Clonidine . Clonidine is an α2-Adrenergic agonist used for neuropathic pain . Therefore, the primary target of this compound could be the α2-Adrenergic receptors, similar to Clonidine .

Mode of Action

Given its structural similarity to clonidine, it may interact with α2-adrenergic receptors, leading to a decrease in neuropathic pain .

Biochemical Pathways

As a potential α2-adrenergic agonist, it might influence the noradrenergic system and pain signaling pathways .

Pharmacokinetics

It is soluble in acetonitrile and methanol , which suggests that it may have good bioavailability.

Result of Action

As a potential α2-adrenergic agonist, it might reduce neuropathic pain .

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature could affect its stability.

Vorbereitungsmethoden

The preparation of N-Acetylethylene Urea-d4 typically involves the replacement reaction of N-Acetylethylene Urea, where the hydrogen atoms are substituted with deuterium atoms. This process is carried out under laboratory conditions using appropriate solvents and catalysts . One common method for synthesizing N-substituted ureas, including this compound, involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is simple, mild, and efficient, making it suitable for both small-scale laboratory synthesis and large-scale industrial production.

Analyse Chemischer Reaktionen

N-Acetylethylene Urea-d4 undergoes various chemical reactions, including:

Substitution Reactions: The deuterium atoms in this compound can be replaced by other substituents under specific conditions.

Oxidation and Reduction Reactions:

Common reagents used in these reactions include potassium isocyanate, various amines, and water. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

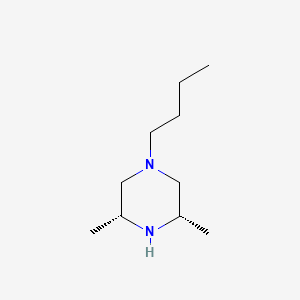

N-Acetylethylene Urea-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

N-Acetylethylene Urea: The non-deuterated form of this compound, used in similar applications but without the isotopic labeling benefits.

N-Acetyl-2-imidazolidinone-d4: Another deuterated urea derivative with similar properties and applications.

Clonidine EP Impurity A-d4: A deuterated impurity of Clonidine, used in pharmaceutical research.

This compound’s unique isotopic labeling makes it particularly valuable for precise scientific research and analysis.

Eigenschaften

IUPAC Name |

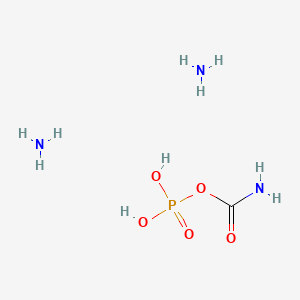

1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWACYUTERPMBM-RRVWJQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(=O)N1)C(=O)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675523 |

Source

|

| Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189701-94-7 |

Source

|

| Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)

![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)

![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![3-cyano-2-(sulfamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene](/img/structure/B563296.png)